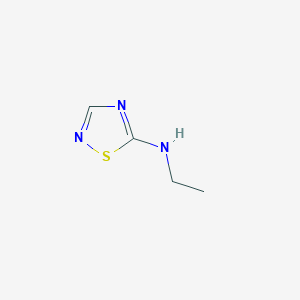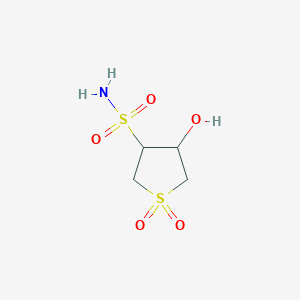![molecular formula C15H12ClNO4 B12111869 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid CAS No. 70853-28-0](/img/structure/B12111869.png)
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(4-Chlorphenoxy)acetyl]amino]benzoesäure ist eine Verbindung, die für ihre potente und selektive Hemmung des transienten Rezeptorpotenzial-Melastatin-Mitglieds 4 (TRPM4)-Kanals bekannt ist. Diese Verbindung hat eine signifikante neuroprotektive Wirkung gegen Glutamat-induzierte Neurodegeneration gezeigt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[[2-(4-Chlorphenoxy)acetyl]amino]benzoesäure beinhaltet typischerweise die Acylierung von 2-Aminobenzoesäure mit 4-Chlorphenoxyacetylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der öffentlichen Domäne nicht gut dokumentiert. Es ist wahrscheinlich, dass ähnliche Synthesewege mit größeren Reaktoren und effizienteren Reinigungstechniken hochskaliert werden, um den industriellen Bedarf zu decken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[[2-(4-Chlorphenoxy)acetyl]amino]benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenoxygruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-[[2-(4-Chlorphenoxy)acetyl]amino]benzoesäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Handelt als selektiver Inhibitor des TRPM4-Kanals, was ihn nützlich macht, um Ionenkanalfunktionen und verwandte physiologische Prozesse zu untersuchen.
Medizin: Zeigt neuroprotektive Wirkungen, was es zu einem potenziellen Kandidaten für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen macht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch selektive Hemmung des TRPM4-Kanals. Diese Hemmung verhindert den Einstrom von Natrium- und Calciumionen, wodurch die Zellereizbarkeit reduziert und Neuronen vor Glutamat-induzierter Toxizität geschützt werden. Die molekularen Zielstrukturen umfassen den TRPM4-Kanal, und die beteiligten Signalwege sind mit der Ionenhomöostase und dem Neuroprotection verbunden .
Wissenschaftliche Forschungsanwendungen
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a selective inhibitor of the TRPM4 channel, making it useful in studying ion channel functions and related physiological processes.
Medicine: Exhibits neuroprotective effects, making it a potential candidate for developing treatments for neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects by selectively inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby reducing cellular excitability and protecting neurons from glutamate-induced toxicity. The molecular targets include the TRPM4 channel, and the pathways involved are related to ion homeostasis and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-2-[[2-(2-Chlorphenoxy)acetyl]amino]benzoesäure
- 2-[[2-(4-Chlorphenoxy)acetyl]amino]benzoesäure
Einzigartigkeit
3-[[2-(4-Chlorphenoxy)acetyl]amino]benzoesäure ist einzigartig aufgrund ihrer hohen Selektivität für den TRPM4-Kanal und ihrer signifikanten neuroprotektiven Wirkung. Andere ähnliche Verbindungen zeigen möglicherweise nicht den gleichen Grad an Selektivität oder neuroprotektive Wirkung .
Eigenschaften
CAS-Nummer |
70853-28-0 |
|---|---|
Molekularformel |
C15H12ClNO4 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
SUCSBFBAQSYWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)
![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)

![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)

